molecular formula C5H6Na2O5 B025347 Disodium 2-hydroxypentanedioate CAS No. 40951-21-1

Disodium 2-hydroxypentanedioate

Cat. No.: B025347
CAS No.: 40951-21-1
M. Wt: 192.08 g/mol
InChI Key: DZHFTEDSQFPDPP-UHFFFAOYSA-L
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Description

Disodium 2-hydroxypentanedioate, also known as disodium D-2-hydroxypentanedioate, is an organic compound with the molecular formula C5H6Na2O5. It is a white crystalline powder that is soluble in water. This compound is known for its applications in various scientific fields, including chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions: Disodium 2-hydroxypentanedioate can be synthesized through the hydrolysis of alpha-hydroxyglutaric acid. The reaction involves the use of sodium hydroxide to neutralize the acid, resulting in the formation of the disodium salt. The reaction conditions typically include a controlled temperature and pH to ensure the complete conversion of the acid to its disodium salt form .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale hydrolysis of alpha-hydroxyglutaric acid using sodium hydroxide. The process is carried out in reactors with precise control over temperature and pH to maximize yield and purity. The resulting product is then crystallized, filtered, and dried to obtain the final compound .

Chemical Reactions Analysis

Types of Reactions: Disodium 2-hydroxypentanedioate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Disodium 2-hydroxypentanedioate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of disodium 2-hydroxypentanedioate involves its role as an inhibitor of alpha-ketoglutarate-dependent dioxygenases. By inhibiting these enzymes, the compound affects various metabolic pathways, including those involved in the regulation of gene expression and cellular metabolism. The molecular targets include specific dioxygenases that play a role in the hydroxylation of substrates .

Comparison with Similar Compounds

  • Disodium 2-oxoglutarate
  • Disodium 2-hydroxyglutarate
  • Disodium 2-hydroxybutanedioate

Comparison: Disodium 2-hydroxypentanedioate is unique in its ability to inhibit alpha-ketoglutarate-dependent dioxygenases, which sets it apart from other similar compounds. While disodium 2-oxoglutarate and disodium 2-hydroxyglutarate also interact with metabolic pathways, this compound has a distinct mechanism of action and specific applications in enzyme inhibition .

Properties

IUPAC Name

disodium;2-hydroxypentanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O5.2Na/c6-3(5(9)10)1-2-4(7)8;;/h3,6H,1-2H2,(H,7,8)(H,9,10);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZHFTEDSQFPDPP-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)[O-])C(C(=O)[O-])O.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6Na2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

2889-31-8 (Parent)
Record name Glutaric acid, 2-hydroxy-, disodium salt, L-alpha-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040951211
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID00961324
Record name Disodium 2-hydroxypentanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00961324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40951-21-1
Record name Glutaric acid, 2-hydroxy-, disodium salt, L-alpha-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040951211
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Disodium 2-hydroxypentanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00961324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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